molecular formula C10H9FN2O B11726585 3-{[(4-Fluorophenyl)methoxy]imino}propanenitrile

3-{[(4-Fluorophenyl)methoxy]imino}propanenitrile

Cat. No.: B11726585
M. Wt: 192.19 g/mol
InChI Key: WWDSNNOVIWZNSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(4-Fluorophenyl)methoxy]imino}propanenitrile is a chemical compound with the molecular formula C10H9FN2O It is known for its unique structure, which includes a fluorophenyl group, a methoxyimino group, and a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Fluorophenyl)methoxy]imino}propanenitrile typically involves the reaction of 4-fluorobenzyl alcohol with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then reacted with acrylonitrile under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Fluorophenyl)methoxy]imino}propanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride are employed.

Major Products

The major products formed from these reactions include oxime derivatives, amine derivatives, and substituted fluorophenyl compounds.

Scientific Research Applications

3-{[(4-Fluorophenyl)methoxy]imino}propanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-{[(4-Fluorophenyl)methoxy]imino}propanenitrile exerts its effects involves interactions with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(4-Chlorophenyl)methoxy]imino}propanenitrile
  • 3-{[(4-Bromophenyl)methoxy]imino}propanenitrile
  • 3-{[(4-Methylphenyl)methoxy]imino}propanenitrile

Uniqueness

3-{[(4-Fluorophenyl)methoxy]imino}propanenitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s stability and influence its interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H9FN2O

Molecular Weight

192.19 g/mol

IUPAC Name

3-[(4-fluorophenyl)methoxyimino]propanenitrile

InChI

InChI=1S/C10H9FN2O/c11-10-4-2-9(3-5-10)8-14-13-7-1-6-12/h2-5,7H,1,8H2

InChI Key

WWDSNNOVIWZNSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CON=CCC#N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.